molecular formula C15H17NO4 B8352418 Methyl 1-benzyl-2,2-dimethyl-4,5-dioxopyrrolidine-3-carboxylate

Methyl 1-benzyl-2,2-dimethyl-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B8352418
M. Wt: 275.30 g/mol
InChI Key: VBKTWWZNOGCLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-2,2-dimethyl-4,5-dioxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 1-benzyl-2,2-dimethyl-4,5-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C15H17NO4/c1-15(2)11(14(19)20-3)12(17)13(18)16(15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

VBKTWWZNOGCLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C(=O)N1CC2=CC=CC=C2)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 3-methyl-3-[[(methyloxy)(oxo)acetyl](phenylmethyl)amino]butanoate (6.9702 g, 22.68 mmol) in toluene (110 mL) was added 25% w/w NaOMe in MeOH (14 mL). The mixture was heated at 80° C. and stirred for 2 h. The solution was then cooled to room temperature and concentrated in vacuo to ca. ½ volume. The residue was partitioned between DCM (200 mL) and 1 N aq. HCl (200 mL). The aqueous phase was extracted with a fresh portion of DCM (100 mL), and the combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The resulting white solid was triturated with hexanes and collected by vacuum filtration to afford methyl 2,2-dimethyl-4,5-dioxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate (5.5965 g, 88%) as a white solid. LCMS: (M+H)+: 276.1.
Name
methyl 3-methyl-3-[[(methyloxy)(oxo)acetyl](phenylmethyl)amino]butanoate
Quantity
6.9702 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.